2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed by reacting an appropriate diamine with a suitable dihalide under controlled conditions.
Substitution Reaction: The piperazine intermediate is then reacted with 3-fluoro-4-methoxybenzyl chloride to introduce the substituted phenyl group.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine ring structure and substituted phenyl group.
Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine ring and have been studied for their neuroprotective and anti-inflammatory properties.
Phenoxy acetamide derivatives: These compounds have similar aromatic structures and are explored for their therapeutic potential.
Uniqueness
2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C19H26FN5O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C19H26FN5O/c1-14-11-18(23(2)3)22-19(21-14)25-9-7-24(8-10-25)13-15-5-6-17(26-4)16(20)12-15/h5-6,11-12H,7-10,13H2,1-4H3 |
InChI Key |
YYGLETQPRWMYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F)N(C)C |
Origin of Product |
United States |
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